molecular formula C4H2ClIO2S2 B3053751 5-Iodothiophene-2-sulfonyl chloride CAS No. 55854-47-2

5-Iodothiophene-2-sulfonyl chloride

Cat. No.: B3053751
CAS No.: 55854-47-2
M. Wt: 308.5 g/mol
InChI Key: ZPSQHBAYQRJYDZ-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-sulfonyl chloride: is an organosulfur compound that features a thiophene ring substituted with an iodine atom at the 5-position and a sulfonyl chloride group at the 2-position

Scientific Research Applications

Chemistry: 5-Iodothiophene-2-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothiophene-2-sulfonyl chloride typically involves the iodination of thiophene followed by sulfonylation. One common method includes the reaction of 5-iodothiophene with chlorosulfonic acid in the presence of a catalyst such as phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Iodothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Coupling Reactions: The iodine atom at the 5-position can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, leading to the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmosphere conditions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Biaryl Compounds: Formed through cross-coupling reactions.

Mechanism of Action

The mechanism of action of 5-Iodothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, while the iodine atom can be activated for coupling reactions through the use of palladium catalysts.

Comparison with Similar Compounds

    2-Thiophenesulfonyl chloride: Similar structure but lacks the iodine atom.

    5-Bromothiophene-2-sulfonyl chloride: Bromine atom instead of iodine.

    5-Chlorothiophene-2-sulfonyl chloride: Chlorine atom instead of iodine.

Uniqueness: 5-Iodothiophene-2-sulfonyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Properties

IUPAC Name

5-iodothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSQHBAYQRJYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540457
Record name 5-Iodothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55854-47-2
Record name 5-Iodo-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55854-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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